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molecular formula C11H9Cl2N3O B8603252 (6-(3,4-Dichlorophenylamino)pyrimidin-4-yl)methanol

(6-(3,4-Dichlorophenylamino)pyrimidin-4-yl)methanol

Cat. No. B8603252
M. Wt: 270.11 g/mol
InChI Key: RZQJIVRZGPXZTD-UHFFFAOYSA-N
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Patent
US08841301B2

Procedure details

BBr3 (0.399 ml, 4.22 mmol) was added dropwise to a stirred solution of N-(3,4-dichlorophenyl)-6-(methoxymethyl)pyrimidin-4-amine (0.3 g, 1.056 mmol) in DCM (4.0 mL) at 0° C. The mixture was further stirred for 30 min and poured onto ice water. The pH was adjusted to 10 using sat. Na2CO3 solution. The resulting suspension was extracted with ethyl acetate. The organic layer was isolated and dried over K2CO3 and concentrated to give (6-(3,4-dichlorophenylamino)pyrimidin-4-yl)methanol as a brown solid (0.275 g, 96%). 1H NMR (400 MHz, DMSO-d6) δ ppm 11.05 (1H, br. s.), 8.92 (1H, s), 8.14 (1H, s), 7.71 (1H, d, J=8.78 Hz), 7.60 (1H, dd, J=8.78, 2.51 Hz), 7.05 (1H, s), 4.60 (2H, s). LCMS: R.T.=2.88; [M+H]+=271.96.
Name
Quantity
0.399 mL
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
B(Br)(Br)Br.[Cl:5][C:6]1[CH:7]=[C:8]([NH:13][C:14]2[CH:19]=[C:18]([CH2:20][O:21]C)[N:17]=[CH:16][N:15]=2)[CH:9]=[CH:10][C:11]=1[Cl:12].C([O-])([O-])=O.[Na+].[Na+]>C(Cl)Cl>[Cl:5][C:6]1[CH:7]=[C:8]([NH:13][C:14]2[N:15]=[CH:16][N:17]=[C:18]([CH2:20][OH:21])[CH:19]=2)[CH:9]=[CH:10][C:11]=1[Cl:12] |f:2.3.4|

Inputs

Step One
Name
Quantity
0.399 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
0.3 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)NC1=NC=NC(=C1)COC
Name
Quantity
4 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was further stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured onto ice water
EXTRACTION
Type
EXTRACTION
Details
The resulting suspension was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer was isolated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over K2CO3
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)NC1=CC(=NC=N1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 0.275 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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